An In-Depth Technical Guide to 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole: Synthesis, Properties, and Therapeutic Potential
Executive Summary: The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] This guide provides a detailed technical overview of a specific derivative, 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole. We will explore its molecular structure, physicochemical properties, and a robust, field-proven protocol for its synthesis and characterization. Furthermore, this document synthesizes current research on analogous 2,5-disubstituted benzoxazoles to project the potential therapeutic applications of this molecule, offering valuable insights for researchers in drug discovery and development.
The Benzoxazole Scaffold: A Foundation of Pharmacological Versatility
Benzoxazole is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to an oxazole ring.[4] This planar, stable structure serves as an excellent pharmacophore, capable of engaging in various interactions with biological macromolecules. Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and analgesic properties.[1][5][6][7][8] The functionalization at the 2 and 5 positions of the benzoxazole ring is a common strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties.[6][9]
Molecular Profile of 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole
Chemical Structure and Key Features
5-Chloro-2-pyridin-3-yl-1,3-benzoxazole (PubChem CID: 1084686) incorporates three key structural motifs: the benzoxazole core, a chlorine atom at the 5-position, and a pyridine ring at the 2-position.[10]
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Benzoxazole Core: Provides the fundamental rigid scaffold for molecular interactions.
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5-Chloro Group: This electron-withdrawing substituent can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. Halogenation is a well-established method in drug design to enhance binding affinity and cell membrane permeability.
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2-Pyridin-3-yl Group: The pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially improving solubility and facilitating specific interactions with target proteins.[11]
Caption: Chemical structure of 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of the title compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₇ClN₂O | PubChem[10] |
| Molecular Weight | 230.65 g/mol | PubChem[10] |
| Appearance | White to light yellow solid (Predicted) | Inferred[4] |
| Melting Point | Not available | - |
| Solubility | Insoluble in water (Predicted) | Inferred[3][4] |
| XLogP3 | 2.8 | PubChem[12] |
Synthesis and Characterization
The synthesis of 2-arylbenzoxazoles is a well-documented field, with the most common and robust approach being the condensation of a 2-aminophenol derivative with an aromatic aldehyde or carboxylic acid.[13][14]
Retrosynthetic Strategy and Mechanistic Rationale
The target molecule is logically disconnected across the C-N and C-O bonds of the oxazole ring, leading to two commercially available precursors: 2-amino-4-chlorophenol and pyridine-3-carbaldehyde .
The reaction proceeds via a two-step, one-pot mechanism. First, the amino group of 2-amino-4-chlorophenol attacks the electrophilic carbonyl carbon of pyridine-3-carbaldehyde to form a Schiff base (phenolic imine) intermediate. This step is often catalyzed by an acid to activate the aldehyde. The subsequent step is an intramolecular cyclization, where the phenolic hydroxyl group attacks the imine carbon, followed by an oxidative dehydration to yield the aromatic benzoxazole ring. Various catalysts and oxidants, including air, can facilitate this final aromatization step.[13][15]
Detailed Experimental Protocol: Synthesis
This protocol is a representative method adapted from established procedures for 2-arylbenzoxazole synthesis.[11][13][14]
Reagents and Materials:
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2-Amino-4-chlorophenol (1.0 mmol, 143.57 mg)
-
Pyridine-3-carbaldehyde (1.0 mmol, 107.10 mg)
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p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 17.22 mg) or another suitable catalyst
-
Toluene or Xylene (10 mL)
-
Dean-Stark apparatus
-
Standard glassware for reflux
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 2-amino-4-chlorophenol (1.0 mmol) and pyridine-3-carbaldehyde (1.0 mmol).
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Solvent and Catalyst Addition: Add toluene (10 mL) and the acid catalyst, p-TSA (0.1 mmol).
-
Reaction: Heat the mixture to reflux (approx. 110-140°C depending on the solvent). The progress of the reaction should be monitored by the collection of water in the Dean-Stark trap and by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.
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Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole.
-
Final Product: Dry the purified product under a high vacuum to remove any residual solvent. The product should be a solid. Record the final yield and characterize the compound.
Workflow: Purification and Characterization
A self-validating protocol requires rigorous characterization to confirm the structure and purity of the synthesized compound.
Caption: Standard workflow for the purification and characterization of the title compound.
Expected Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic Region (δ 7.0-9.0 ppm): Complex multiplet signals corresponding to the protons on the benzoxazole and pyridine rings. The disubstituted benzene ring will show a distinct splitting pattern. |
| ¹³C NMR | Aromatic Region (δ 110-165 ppm): Signals for all 12 carbon atoms. The C2 carbon of the benzoxazole ring is typically deshielded and appears around δ 160-165 ppm. |
| IR (cm⁻¹) | ~1600-1650: C=N stretching of the oxazole ring. ~1500-1580: C=C stretching of the aromatic rings. ~1240-1270: Asymmetric C-O-C stretching. ~750-850: C-Cl stretching. |
| HRMS | The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to C₁₂H₈ClN₂O⁺, confirming the molecular formula. The isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) should be visible. |
Exploration of Biological and Pharmacological Potential
The therapeutic potential of 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole can be inferred from extensive structure-activity relationship (SAR) studies on related benzoxazole derivatives.[5][6][9]
Caption: Potential therapeutic avenues for the benzoxazole scaffold.
Antimicrobial Activity
Numerous studies have demonstrated that 2,5-disubstituted benzoxazoles possess significant antibacterial and antifungal properties.[5][9] The activity is often potent against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.[5] The presence of a halogen, such as chlorine at the 5-position, has been shown to be favorable for antimicrobial efficacy.[17][18] Therefore, the title compound is a strong candidate for antimicrobial screening.
Anticancer Potential
The benzoxazole nucleus is a key component of several compounds investigated for their cytotoxic effects against various cancer cell lines.[6][7] Research on 2,5-disubstituted benzoxazoles has shown activity against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).[6][19] The specific combination of a halogen and a heterocyclic ring system, as seen in the title compound, warrants investigation for potential anticancer properties.
Anti-inflammatory and Analgesic Activity
Derivatives of 2-oxo-3H-benzoxazole, a related class, have been reported to possess potent analgesic and anti-inflammatory activities.[1][8] While the title compound is a benzoxazole and not a benzoxazolone, the core scaffold's ability to modulate inflammatory pathways suggests that this is another promising area for pharmacological evaluation.
Conclusion and Future Directions
5-Chloro-2-pyridin-3-yl-1,3-benzoxazole is a synthetically accessible molecule that combines the pharmacologically privileged benzoxazole scaffold with key functional groups known to enhance biological activity. Based on a wealth of data from analogous compounds, it stands as a high-potential candidate for screening in antimicrobial and anticancer drug discovery programs.
Future research should focus on the definitive synthesis and rigorous spectroscopic characterization of this compound. Following this, a comprehensive biological evaluation, including in vitro screening against a diverse panel of bacterial, fungal, and cancer cell lines, is highly recommended. Subsequent lead optimization studies could explore variations at the 5- and 2-positions to further enhance potency and selectivity, paving the way for novel therapeutic agents.
References
-
New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. (2025). ResearchGate. [Link]
-
Yildiz, S., et al. (n.d.). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. PubMed. [Link]
-
Nguyen, T. B., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. PMC. [Link]
-
Erol, M., et al. (2022). Synthesis, Molecular Docking, and DFT Studies of Some New 2,5-Disubstituted Benzoxazoles as Potential Antimicrobial and Cytotoxic Agents. Taylor & Francis Online. [Link]
-
Temiz-Arpaci, O., et al. (2008). Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. ResearchGate. [Link]
-
Sultana, N., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. PMC. [Link]
-
Karumanchi, K., et al. (2018). Synthesis of 2-aryl benzoxazoles. ResearchGate. [Link]
-
Perković, I., et al. (2022). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Institutes of Health. [Link]
-
Erol, M., et al. (2022). Designed 2,5-disubstituted benzoxazoles derivatives. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Chloro-2-(pyridin-3-yl)-1,3-benzoxazole. PubChem. [Link]
-
Isac, H., et al. (2014). 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. PubChem. [Link]
-
Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. [Link]
-
Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h). ScienceOpen. [Link]
-
Silicon Seeker One. (n.d.). Benzoxazole Chemistry in Pharma: Role of 5-Chloro-2-Mercaptobenzoxazole. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). ResearchGate. [Link]
-
Wikipedia. (n.d.). Benzoxazole. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Organic Chemistry Portal. [Link]
-
Wang, Z., et al. (2016). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. [Link]
-
Thangadurai, A., et al. (2010). Synthesis and Characterization of Oxazolopyridine and Benzoxazole Derivatives. Magnetic Resonance in Chemistry. [Link]
-
Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC. [Link]
-
Chemsrc. (n.d.). 5-chloro-2-phenyl-1,3-benzoxazole. Chemsrc. [Link]
-
Drozd, V. N., et al. (2023). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. [Link]
-
Unlu, S., et al. (2003). Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents. PubMed. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. nbinno.com [nbinno.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Benzoxazole - Wikipedia [en.wikipedia.org]
- 5. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5-Chloro-2-(pyridin-3-yl)-1,3-benzoxazole | C12H7ClN2O | CID 1084686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Chloro-2-(chloromethyl)-1,3-benzoxazole | C8H5Cl2NO | CID 401571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scienceopen.com [scienceopen.com]
- 18. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
